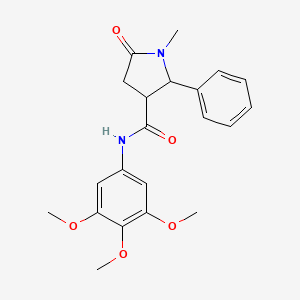![molecular formula C18H20N2O2 B11309106 5-methoxy-2-{[4-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole](/img/structure/B11309106.png)
5-methoxy-2-{[4-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methoxy-2-{[4-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole is a chemical compound that belongs to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound has a unique structure that combines a benzimidazole core with a methoxy group and a phenoxy substituent, making it an interesting subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2-{[4-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole typically involves the condensation of 2-mercapto-5-methoxybenzimidazole with 2-chloromethyl-4-(propan-2-yl)phenol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-methoxy-2-{[4-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 5-hydroxy-2-{[4-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole.
Reduction: Formation of partially or fully reduced benzimidazole derivatives.
Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-methoxy-2-{[4-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-methoxy-2-{[4-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Omeprazole: A well-known proton pump inhibitor with a similar benzimidazole core.
Esomeprazole: An enantiomer of omeprazole with improved pharmacokinetic properties.
Pantoprazole: Another proton pump inhibitor with a different substituent pattern on the benzimidazole ring.
Uniqueness
5-methoxy-2-{[4-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of a methoxy group and a phenoxy substituent makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C18H20N2O2 |
|---|---|
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
6-methoxy-2-[(4-propan-2-ylphenoxy)methyl]-1H-benzimidazole |
InChI |
InChI=1S/C18H20N2O2/c1-12(2)13-4-6-14(7-5-13)22-11-18-19-16-9-8-15(21-3)10-17(16)20-18/h4-10,12H,11H2,1-3H3,(H,19,20) |
InChI-Schlüssel |
KOVNKBZYBNBROE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)OCC2=NC3=C(N2)C=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norvaline](/img/structure/B11309032.png)

![8-methyl-N-[4-(morpholin-4-yl)phenyl]-1-benzoxepine-4-carboxamide](/img/structure/B11309037.png)
![N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-4-propoxybenzamide](/img/structure/B11309040.png)
![7-bromo-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11309050.png)
![2-[(4-fluorobenzyl)sulfanyl]-N-phenyl-5-(phenylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11309052.png)
![3-chloro-N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide](/img/structure/B11309055.png)
![N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11309061.png)
![N-benzyl-2-{2-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11309071.png)

![2-[(2-fluorobenzyl)sulfanyl]-N-(2-methylphenyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11309087.png)
![N-[1-cyclopentyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]furan-2-carboxamide](/img/structure/B11309089.png)
![N-(pyridin-3-ylmethyl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11309091.png)
